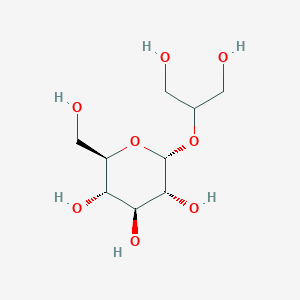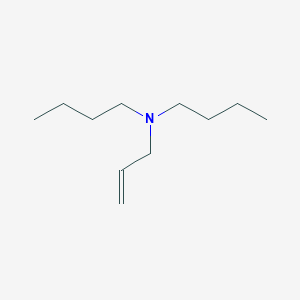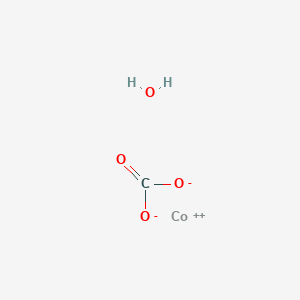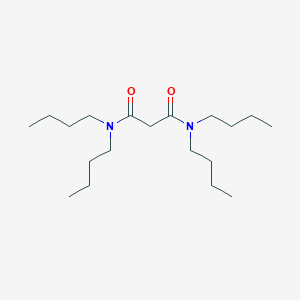
Glucosylglycerol
Vue d'ensemble
Description
Glucosylglycerol, a powerful osmolyte, is produced by plants, algae, and bacteria as an adaptation to salt stress and drought. It has garnered attention for its potential applications, notably as a moisturizing agent in cosmetics. The synthesis and industrial-scale production of GG have been realized through biocatalytic processes, highlighting its significance beyond mere biological occurrence (Luley-Goedl et al., 2010).
Synthesis Analysis
GG's synthesis involves a biocatalytic process utilizing sucrose phosphorylase for the regioselective glucosylation of glycerol, employing sucrose as the donor substrate. This enzymatic conversion yields GG and D-fructose, with a notable process developed for manufacturing GG on an industrial scale (Luley-Goedl et al., 2010). Additionally, high-yield biosynthesis of GG through coupling phosphorolysis and transglycosylation reactions has been demonstrated, showing the industrial application potential for GG manufacturing (Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of GG, as indicated in studies, supports its function and stability as an osmolyte. Its synthesis involves specific chemical structures and enzymatic pathways that ensure the regioselective attachment of glucose to glycerol, underlining the intricate nature of its molecular composition (Gurr et al., 1968).
Chemical Reactions and Properties
The chemical reactivity and properties of GG relate to its formation and potential chemical modifications. GG's synthesis involves regioselective enzymatic reactions, highlighting its specific chemical characteristics essential for its role as an osmolyte and its applications in various industries (Luley-Goedl et al., 2010).
Physical Properties Analysis
GG's physical properties, such as its thermotropic and barotropic gel-phase polymorphism, have been explored through spectroscopic studies. These studies provide insights into the lamellar gel phases of GG derivatives, emphasizing their stability and behavior under different temperature and pressure conditions, which are crucial for its biological and industrial applications (Lewis et al., 1990).
Chemical Properties Analysis
The chemical properties of GG, including its interaction with enzymes and potential for synthesis through various biochemical pathways, have been extensively studied. These investigations reveal the efficiency and specificity of enzymatic reactions in synthesizing GG, underscoring its valuable chemical properties for industrial production (Luley-Goedl et al., 2010); (Zhang et al., 2020).
Applications De Recherche Scientifique
Glucosylglycerols (GGs) are a class of heterosides which usually consist of a glucose and a glycerol linked by a glycosidic bond . They are known as compatible solutes accumulated by some bacteria including cyanobacteria as well as higher plants for their adaptations to salt or desiccation stresses .
-
Biomedical and Food Industries
- GGs have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
- They have a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer, as anti-oxidants and other aspects that show great healthcare potential .
-
Skin and Digestive System Protection
-
Enzymatic Synthesis
-
Stimulating and Activating Cell Protective Enzymes
-
Biotechnological Production
-
Antitumor Activity
-
Enzyme Production
-
Formation of Storage Biopolymers
Safety And Hazards
Orientations Futures
The vital roles of GG and of its important derivative the mycobacterial methylglucose lipopolysaccharide (MGLP) discussed here are now evident, making their metabolic links attractive targets for the development of new urgently needed antimycobacterial therapies . The molecular regulatory mechanism mediated by GylR presumably exists widely in Streptomyces . Our findings would facilitate the design of glycerol utilization pathways for producing valuable products .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKXCPRNZDOJU-ZEBDFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316839 | |
| Record name | Glucosylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-(alpha-D-glucopyranosyl)glycerol | |
CAS RN |
22160-26-5 | |
| Record name | Glucosylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22160-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.259.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)
![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)



